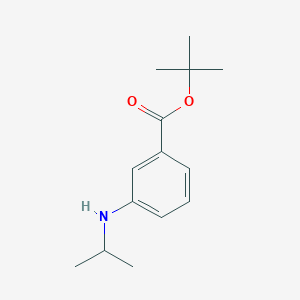

![molecular formula C23H23N3O4S2 B2498185 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 941996-34-5](/img/structure/B2498185.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals that combine chromene and thiazole moieties, known for their significant biological activities. The integration of these structures into a single molecule often aims to explore potential therapeutic applications, leveraging the pharmacological profiles associated with each segment.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, including cycloaddition and cyclization processes. For instance, the diastereoselective synthesis of related compounds has been achieved through 1,3-dipolar cycloaddition reactions, offering high yields and diastereoselectivity (Wang, Sun, & Yan, 2017). These methods highlight the intricate steps required to assemble complex structures found in chromene-thiazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by detailed NMR spectroscopy and X-ray crystallography, providing insights into the stereochemistry and conformational dynamics of the molecules. Such analyses reveal the spatial arrangement of atoms and functional groups, critical for understanding the compound's reactivity and interactions (Ren et al., 2018).

Chemical Reactions and Properties

Chemical reactivity in this class of compounds can include interactions with various reagents under different conditions, leading to the formation of new bonds and structures. For example, the reactivity with electrophiles, nucleophiles, or transition metal catalysts can result in the formation of novel derivatives with potential biological activities. The presence of the chromene and thiazole moieties contributes to a rich chemistry, allowing for diverse chemical transformations (Myannik et al., 2018).

科学的研究の応用

Potential Ligands for Human Adenosine Receptors

Chromones and thiazoles have been thoroughly studied due to their biological activities. New hybrids of these compounds have been designed as potential ligands for human adenosine receptors, important in therapeutic applications (Cagide et al., 2015).

Antitumor Activity

Compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide have shown significant antitumor activities against various cancer cell lines. Such compounds have been explored for their potential in treating lung and colon cancer (El-Helw et al., 2019).

Chemosensors for Cyanide Anions

Certain derivatives of coumarin benzothiazole have been synthesized and investigated for their properties as chemosensors for cyanide anions. These compounds can undergo a Michael addition reaction, enabling the detection of cyanide anions, which is crucial in environmental monitoring (Wang et al., 2015).

Antimicrobial Agents

Thiazole derivatives, including those with a sulfamoyl moiety, have been synthesized for use as antimicrobial agents. Their efficacy has been evaluated against various bacterial and fungal strains, showing promising results (Darwish et al., 2014).

作用機序

Mode of action

Compounds with similar structures are known to disrupt the dna replication process, which inhibits bacterial and cancer cell proliferation .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various pathways related to cell proliferation and apoptosis .

Result of action

Similar compounds have been known to induce apoptosis in cancer cells .

特性

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-26(16-6-2-3-7-16)32(28,29)17-12-10-15(11-13-17)22(27)25-23-24-21-18-8-4-5-9-19(18)30-14-20(21)31-23/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRKXILWBPMYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)